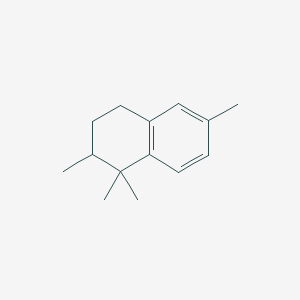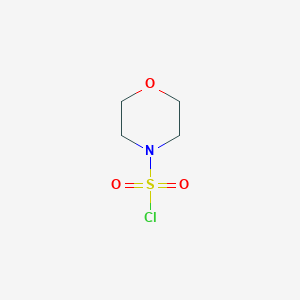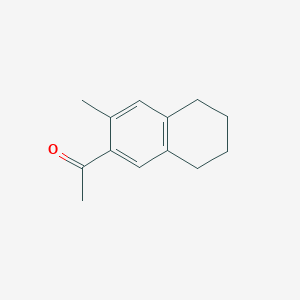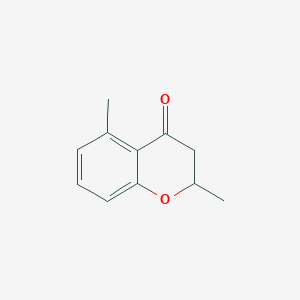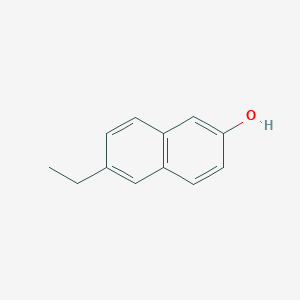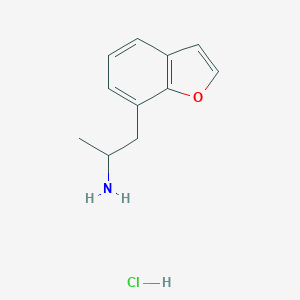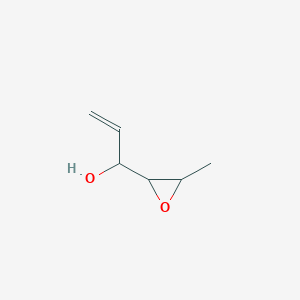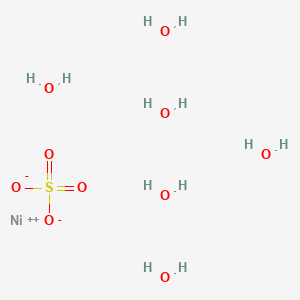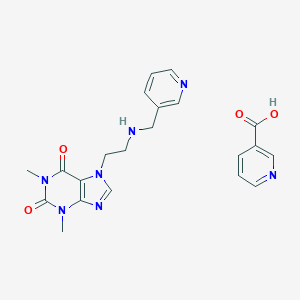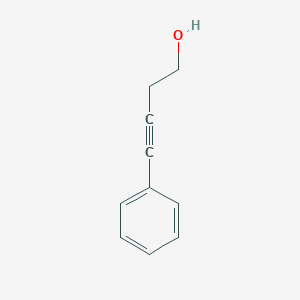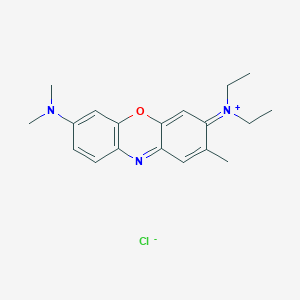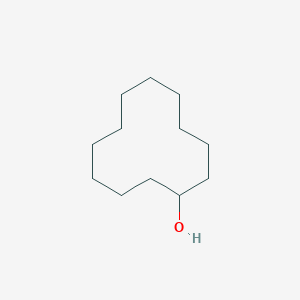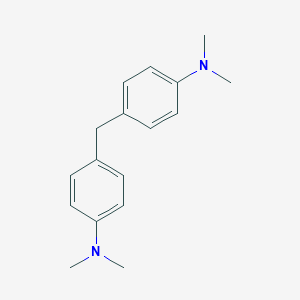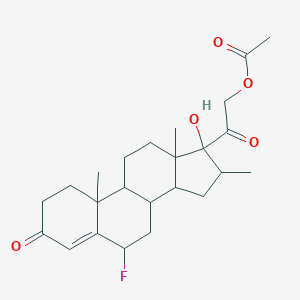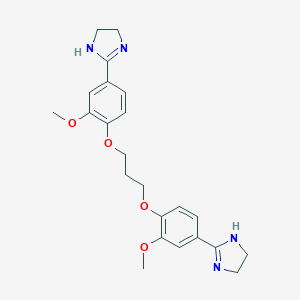
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane, also known as BIMP, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This molecule is a bisphosphine oxide ligand that has been shown to exhibit unique properties that make it suitable for use in a variety of applications, including catalysis, polymerization, and drug delivery.
作用機序
The mechanism of action of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is not fully understood. However, it is believed that this compound acts as a chelating ligand, binding to metal centers and facilitating catalytic reactions.
生化学的および生理学的効果
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane does not have any known biochemical or physiological effects. However, it has been shown to exhibit excellent biocompatibility, making it suitable for use in drug delivery applications.
実験室実験の利点と制限
One of the main advantages of using 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in lab experiments is its excellent catalytic activity. This compound has been shown to exhibit high selectivity and efficiency in a variety of reactions, making it a valuable tool for synthetic chemists. However, the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex and time-consuming process, which can limit its use in some applications.
将来の方向性
There are several potential future directions for research on 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane. One area of interest is in the development of new catalytic applications for this compound. Researchers are also exploring the use of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane in drug delivery applications, as this compound has been shown to exhibit excellent biocompatibility. Additionally, there is ongoing research into the synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane and the development of new methods for its preparation.
合成法
The synthesis of 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 2,4-dimethoxyphenol with imidazole in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 1,3-dibromo-2-propanol to yield 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane.
科学的研究の応用
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of catalysis. 1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane has been shown to exhibit excellent catalytic activity in a variety of reactions, including cross-coupling reactions and asymmetric hydrogenation reactions.
特性
CAS番号 |
129051-03-2 |
|---|---|
製品名 |
1,3-Bis(4-(imidazolin-2-yl)-2-methoxyphenoxy)propane |
分子式 |
C23H28N4O4 |
分子量 |
424.5 g/mol |
IUPAC名 |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)-2-methoxyphenoxy]propoxy]-3-methoxyphenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C23H28N4O4/c1-28-20-14-16(22-24-8-9-25-22)4-6-18(20)30-12-3-13-31-19-7-5-17(15-21(19)29-2)23-26-10-11-27-23/h4-7,14-15H,3,8-13H2,1-2H3,(H,24,25)(H,26,27) |
InChIキー |
LFHGPTOVDLGVSE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
正規SMILES |
COC1=C(C=CC(=C1)C2=NCCN2)OCCCOC3=C(C=C(C=C3)C4=NCCN4)OC |
その他のCAS番号 |
119014-74-3 |
同義語 |
1,3-di(4-imidazolino-2-methoxyphenoxy)propane lactate 1,3-di-(4-imidazolino-2-methoxyphenoxy)propane 1,3-DIMPP DMP lactate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



